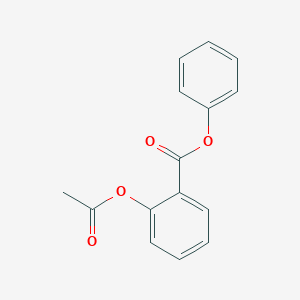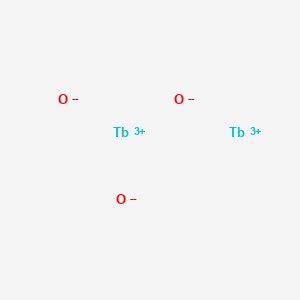
Terbium oxide (Tb2O3)
Overview
Description
Terbium (III) oxide, also known as terbium sesquioxide, is a sesquioxide of the rare earth metal terbium, having the chemical formula Tb2O3 . It is a p-type semiconductor, which conducts protons, and this property is enhanced when doped with calcium . It is one of the chief commercial terbium compounds .
Synthesis Analysis
Terbium oxide may be prepared by the reduction of Tb4O7 in hydrogen at 1300 °C for 24 hours . A study has shown that the synthesis of terbium oxide powders can be influenced by the precursor molarity, affecting morphology, microstructural parameters, and crystal imperfections .Molecular Structure Analysis
The crystal structure of Terbium oxide is cubic and the lattice constant is a = 1057 pm . The X-ray diffraction patterns demonstrated that the powders had a pure cubic bixbyite body-centred phase with high crystallinity .Chemical Reactions Analysis
Terbium (III,IV) oxide loses O2 when heated at high temperatures; at more moderate temperatures (ca. 350 °C) it reversibly loses oxygen . It is a basic oxide and easily dissolved to dilute acids, and then almost colorless terbium salt is formed .Physical And Chemical Properties Analysis
Terbium oxide is a highly insoluble thermally stable Terbium source suitable for glass, optic, and ceramic applications . It is a basic oxide and easily dissolved to dilute acids . The crystal structure is cubic and the lattice constant is a = 1057 pm .Scientific Research Applications
Production of Phosphors
Terbium oxide is primarily used in the production of phosphors, which are essential for the creation of green color in television screens and fluorescent lamps .
Lasers
Terbium oxide is used in lasers. Its unique properties make it an important component in the development of laser technology .
Magneto-Optical Devices
Terbium oxide is used in magneto-optical devices. It exhibits excellent magneto-optical properties, making it a promising candidate for the development of Faraday isolators used in visible and near-infrared bands .
Dopant in Solid-State Devices
Terbium oxide is used as a dopant in solid-state devices. Its properties can enhance the performance of these devices .
Transparent Ceramics
Terbium oxide is used in the production of transparent ceramics. These ceramics have high Verdet constants and excellent in-line transmittance values, making them suitable for various optical applications .
Gas Sensors
Terbium oxide is used to form composite nanofibers with zinc oxide (ZnO) to detect nitric oxide (NO) gas. This application has potential in the development of superior gas sensing properties .
Mechanism of Action
Target of Action
Terbium oxide primarily targets protons , conducting them in a manner that is enhanced when doped with calcium . This property makes it a p-type semiconductor .
Mode of Action
Terbium oxide interacts with its targets (protons) by conducting them. This interaction is enhanced when the compound is doped with calcium, which increases its conductivity . The compound can be prepared by the reduction of Tb4O7 in hydrogen at 1300 °C for 24 hours .
Biochemical Pathways
It is known that the compound can work like v2o5 as a redox catalyst in reactions involving oxygen . This suggests that it may play a role in redox reactions and related biochemical pathways.
Pharmacokinetics
It is known that the compound is a basic oxide and easily dissolved to dilute acids . This could potentially influence its bioavailability.
Result of Action
The result of terbium oxide’s action is the formation of almost colorless terbium salt when it is dissolved in dilute acids . This reaction is represented by the equation: Tb2O3 + 6H+ → 2Tb3+ + 3H2O .
Action Environment
The action of terbium oxide can be influenced by environmental factors such as temperature. For example, the compound loses O2 when heated at high temperatures . At more moderate temperatures (around 350 °C), it reversibly loses oxygen . These properties allow it to function as a redox catalyst in reactions involving oxygen .
Safety and Hazards
properties
IUPAC Name |
oxygen(2-);terbium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.2Tb/q3*-2;2*+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRZPWWVSXWCMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Tb+3].[Tb+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O3Tb2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401014252 | |
| Record name | Terbium oxide (Tb2O3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401014252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.849 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Terbium oxide (Tb2O3) | |
CAS RN |
12036-41-8, 12037-01-3 | |
| Record name | Terbium oxide (Tb2O3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terbium oxide (Tb4O7) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012037013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terbium oxide (Tb2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Terbium oxide (Tb2O3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401014252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What makes Terbium oxide interesting for magneto-optical applications?
A: Terbium oxide nanoparticles, along with terbium fluoride and terbium oxyfluoride, exhibit intriguing magneto-optical properties. [] This means they interact with both magnetic and light fields, making them potentially valuable for applications like optical sensors and magnetic storage devices.
Q2: How does the synthesis method affect the luminescent properties of Terbium oxide?
A: Research shows that Terbium oxide particles synthesized via precipitation using ammonium carbonate display a strong cyan luminescence. [] The intensity of this luminescence, particularly the peak at 493 nm (attributed to the 5D4-7F6 transition), is influenced by the precursor molarity used during synthesis. Higher molarity leads to a shift towards the blue region in the CIE diagram, indicating a change in the perceived color. []
Q3: Are there any challenges in utilizing the luminescence of Terbium oxide for applications like high-resolution imaging?
A: The long decay time of Tb(3+) luminescence in materials like silicate glass can lead to "afterglow," a secondary, long-lived component in the luminescence decay curve. [] This afterglow can blur images of transient events. Understanding the factors influencing this afterglow is crucial for optimizing Terbium oxide's use in applications requiring high temporal resolution. []
Q4: What other applications does Terbium oxide have in electronics?
A: Research indicates that Terbium oxide exhibits a high dielectric constant, making it a potential candidate for use as a dielectric material in electronic devices. [] This property has been specifically studied in the context of strained-Si:C substrates, highlighting its potential for advanced electronic applications. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene](/img/structure/B85876.png)
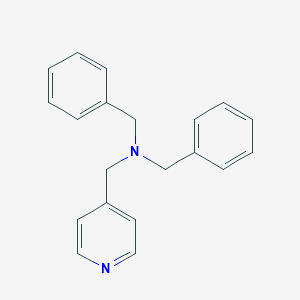



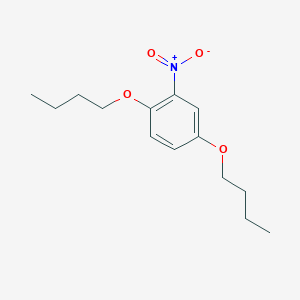


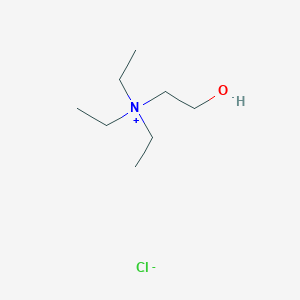
![(2Z)-3-Ethyl-2-[(2E)-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzoxazole;iodide](/img/structure/B85898.png)

